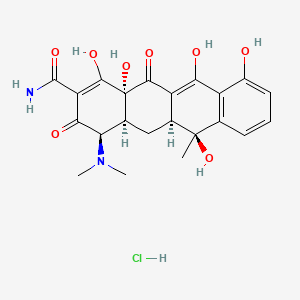

4-エピテトラサイクリン塩酸塩

概要

説明

- エピマーは触媒なしで形成され、分解産物と考えられています。

- エピテトラサイクリンは抗生物質またはTetレプレッサーエフェクターとしての活性が低下していますが、動物ではより強い毒性効果を示す可能性があります .

エピテトラサイクリン塩酸塩: はテトラサイクリンの であり、化学式は同じですが、原子の空間配置が異なります。

科学的研究の応用

Chemistry: Epitetracycline serves as a valuable reference compound for studying tetracycline derivatives and their properties.

Biology: Researchers explore its interactions with bacterial ribosomes and its impact on protein synthesis.

Medicine: Although not widely used clinically, epitetracycline contributes to our understanding of tetracycline pharmacology.

Industry: Its role in antibiotic research and development remains significant.

作用機序

- エピテトラサイクリンは、細菌リボソームの30Sサブユニット のA部位に特異的に結合することで作用します。

- この結合は、アミノアシルtRNAの結合を阻害し、それによりペプチド鎖の伸長を阻害し、細菌のタンパク質合成を阻害します。

Safety and Hazards

4-Epitetracycline hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation and is suspected of damaging the unborn child . It may cause phototoxic reactions, gastrointestinal disturbance, yellowing of the teeth, and reduced mineralization .

将来の方向性

生化学分析

Biochemical Properties

4-Epitetracycline hydrochloride interacts with various biomolecules in biochemical reactions. It is known to block protein synthesis by binding to the 30S ribosomal subunit and interfering with the binding of aminoacyl-tRNA to the mRNA-ribosome complex . This interaction inhibits the growth of bacteria, demonstrating its antibiotic properties .

Cellular Effects

The effects of 4-Epitetracycline hydrochloride on cells are primarily related to its antibiotic activity. By inhibiting protein synthesis, it disrupts the normal functioning of bacterial cells

Molecular Mechanism

The molecular mechanism of 4-Epitetracycline hydrochloride involves its binding to the 30S ribosomal subunit in bacteria. This binding interferes with the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis

Temporal Effects in Laboratory Settings

Information on the temporal effects of 4-Epitetracycline hydrochloride in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited

Dosage Effects in Animal Models

While tetracyclines have been used extensively in the prophylaxis and therapy of human and animal infections

準備方法

- エピテトラサイクリン塩酸塩の合成経路は、テトラサイクリンほど広く文書化されていません。通常、テトラサイクリンの合成過程で副産物として得られます。

- 工業的な生産方法は、テトラサイクリンを自然に生成するストレプトマイセス属の微生物の発酵がしばしば用いられます。その後、エピテトラサイクリンは発酵液から単離されます。

化学反応の分析

- エピテトラサイクリンは、酸化、還元、置換などのさまざまな化学反応を起こす可能性があります。

- これらの反応で使用される一般的な試薬と条件は、テトラサイクリンに用いられるものと同様です。

- これらの反応から生成される主な生成物には、エピテトラサイクリンのさまざまな誘導体があります。

科学研究への応用

化学: エピテトラサイクリンは、テトラサイクリン誘導体とその特性を研究するための貴重な基準化合物として役立ちます。

生物学: 研究者は、細菌リボソームとの相互作用とタンパク質合成への影響を探求しています。

医学: 臨床的に広く使用されていませんが、エピテトラサイクリンはテトラサイクリンの薬理学の理解に貢献しています。

産業: 抗生物質の研究開発における役割は依然として重要です。

類似化合物との比較

- エピテトラサイクリンの独自性は、テトラサイクリンとのエピマー関係にあります。

- 類似の化合物には、ドキシサイクリン、ミノサイクリン、オキシテトラサイクリンなどの他のテトラサイクリン誘導体があります。

特性

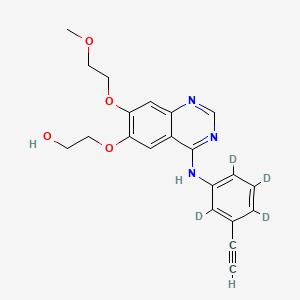

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15+,21+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIHPQHVWDULOY-DXDJYCPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873794 | |

| Record name | Epitetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23313-80-6 | |

| Record name | Epitetracycline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Epitetracycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPITETRACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C3EDL2YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

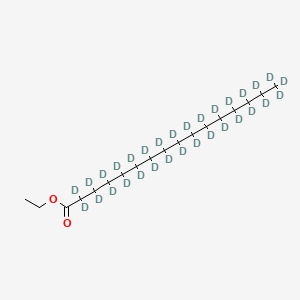

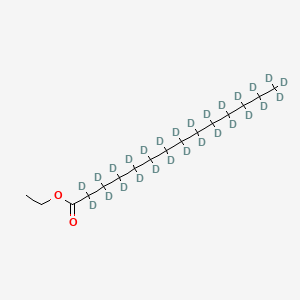

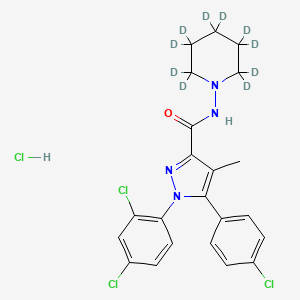

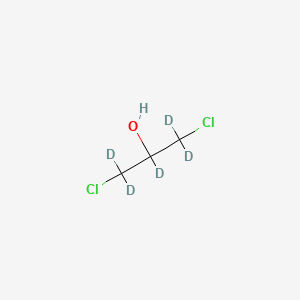

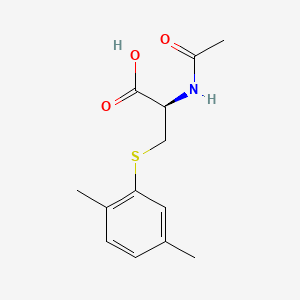

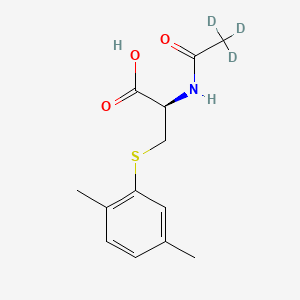

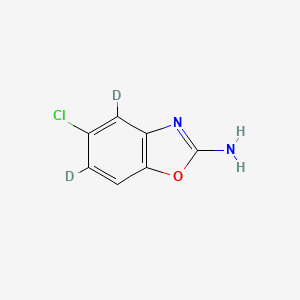

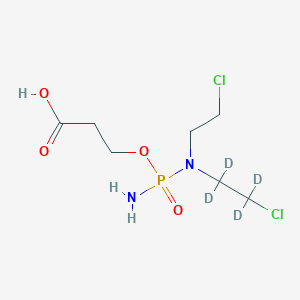

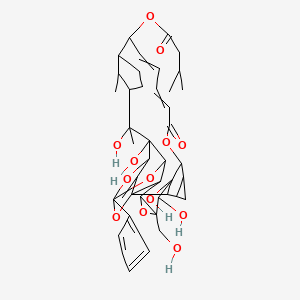

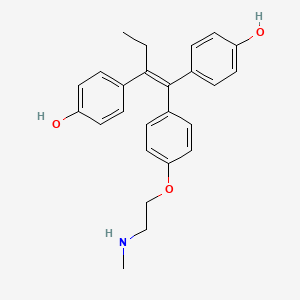

Feasible Synthetic Routes

Q1: Why is epitetracycline hydrochloride included in the study's analysis of tetracycline residues in eggs?

A1: While the abstract doesn't explicitly state the reason for including epitetracycline hydrochloride, its presence in a method designed to detect tetracycline residues in eggs suggests it is a relevant compound in this context. Tetracyclines are a class of antibiotics commonly used in livestock, and residues can persist in food products like eggs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。